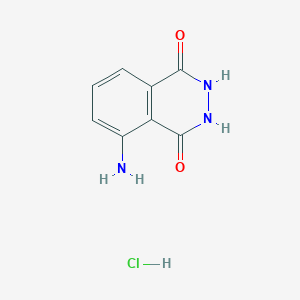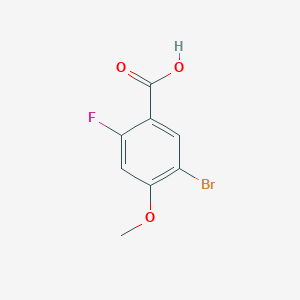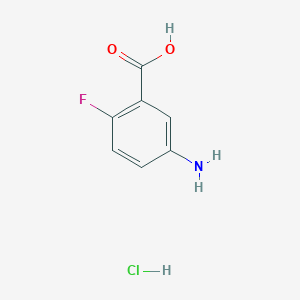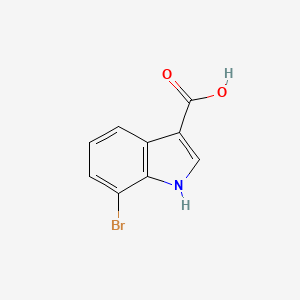
1-(Thiophène-2-ylméthyl)pipéridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiophen-2-ylmethyl)piperidin-3-amine is an organic compound with the molecular formula C₁₀H₁₆N₂S It features a piperidine ring substituted with a thiophen-2-ylmethyl group at the nitrogen atom and an amine group at the third carbon atom
Applications De Recherche Scientifique
1-(Thiophen-2-ylmethyl)piperidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying receptor-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-ylmethyl)piperidin-3-amine typically involves the reaction of thiophen-2-ylmethanol with piperidin-3-amine under specific conditions. One common method includes:
Condensation Reaction: Thiophen-2-ylmethanol is reacted with piperidin-3-amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the desired product.
Catalytic Hydrogenation: The intermediate product can be further purified and hydrogenated using a palladium catalyst to yield 1-(Thiophen-2-ylmethyl)piperidin-3-amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Thiophen-2-ylmethyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst to form the corresponding dihydrothiophene derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide).
Major Products:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: N-substituted piperidin-3-amines.
Mécanisme D'action
The mechanism of action of 1-(Thiophen-2-ylmethyl)piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The thiophene ring and piperidine moiety contribute to its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
- 1-(Thiophen-3-ylmethyl)piperidin-3-amine
- 1-(Furan-2-ylmethyl)piperidin-3-amine
- 1-(Pyridin-2-ylmethyl)piperidin-3-amine
Comparison: 1-(Thiophen-2-ylmethyl)piperidin-3-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with furan or pyridine rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
1-(thiophen-2-ylmethyl)piperidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c11-9-3-1-5-12(7-9)8-10-4-2-6-13-10/h2,4,6,9H,1,3,5,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTGZMSIPDXPBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CS2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)













